molecular formula C15H19N3O3 B6625216 N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide

N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide

Cat. No. B6625216
M. Wt: 289.33 g/mol
InChI Key: OYIKXSHWUPEALU-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide, commonly known as EFMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFMC is a furan derivative that is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

EFMC is believed to exert its effects by binding to specific enzymes or receptors in the body. For example, EFMC has been shown to bind to the active site of DPP-IV, thereby inhibiting its activity. EFMC has also been shown to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
EFMC has been shown to have various biochemical and physiological effects. For example, EFMC has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. EFMC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

EFMC has several advantages for use in lab experiments, including its high purity and stability. However, EFMC also has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on EFMC. One area of interest is the development of EFMC derivatives with improved pharmacological properties, such as increased solubility or selectivity for specific enzymes or receptors. Another area of interest is the investigation of the potential therapeutic applications of EFMC in various diseases, such as cancer and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of EFMC and to determine its potential interactions with other drugs or compounds.

Synthesis Methods

EFMC is synthesized using a specific method that involves the reaction of 2-ethylpyrazole-4-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure EFMC.

Scientific Research Applications

EFMC has potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology. EFMC has been studied as a potential inhibitor of various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. EFMC has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-18-9-13(8-17-18)14-11(4-6-21-14)7-16-15(19)12-3-5-20-10-12/h3,5,8-11,14H,2,4,6-7H2,1H3,(H,16,19)/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIKXSHWUPEALU-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.